

In-Depth Technical Guide on 3-(10H-Phenothiazin-10-yl)propanoic acid

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Compound of Interest

Compound Name: 3-(10H-Phenothiazin-10-yl)propanoic acid

Cat. No.: B133780

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(10H-Phenothiazin-10-yl)propanoic acid is a derivative of phenothiazine, a heterocyclic compound well-established in medicinal chemistry for its diverse pharmacological activities. The phenothiazine scaffold, consisting of a tricyclic structure with nitrogen and sulfur heteroatoms, serves as a privileged core in numerous clinically significant drugs, particularly antipsychotics. This technical guide provides a comprehensive overview of the theoretical and experimental studies on **3-(10H-Phenothiazin-10-yl)propanoic acid**, covering its synthesis, physicochemical properties, and potential biological activities, with a focus on its prospective applications in drug discovery and development.

Physicochemical Properties

3-(10H-Phenothiazin-10-yl)propanoic acid is a solid at room temperature with a melting point ranging from 161 to 164 °C.^[1] It is characterized by the presence of a propanoic acid side chain attached to the nitrogen atom of the phenothiazine ring, which imparts acidic properties to the molecule.^[2] This functional group allows for various chemical modifications, such as esterification and amidation, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.^[2]

Property	Value	Reference
CAS Number	362-03-8	[1] [3]
Molecular Formula	C ₁₅ H ₁₃ NO ₂ S	[2] [4]
Molecular Weight	271.34 g/mol	[3] [4]
Melting Point	161-164 °C	[1]
Appearance	Solid powder	[1]
Solubility	Moderately soluble in polar solvents	[2]

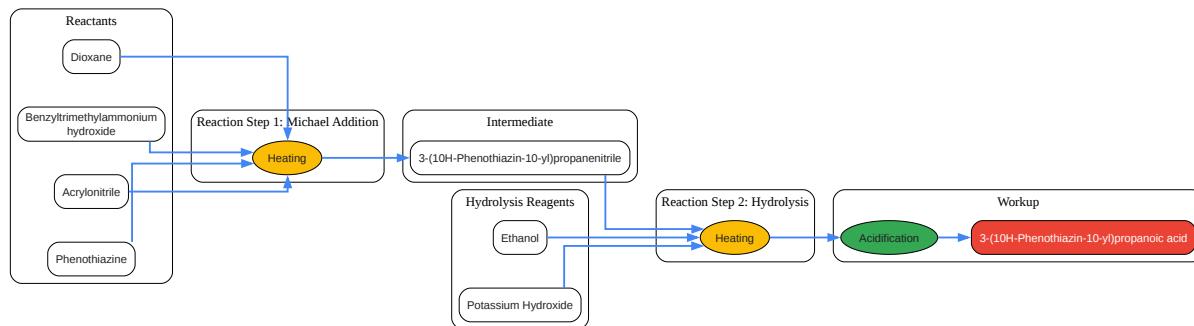
Synthesis and Experimental Protocols

A detailed synthetic protocol for **3-(10H-Phenothiazin-10-yl)propanoic acid** and its derivatives has been described. The general synthesis involves the reaction of phenothiazine with a suitable three-carbon synthon, followed by modifications to the carboxylic acid moiety.

Synthesis of **3-(10H-Phenothiazin-10-yl)propanoic acid**

A mixture of phenothiazine, acrylonitrile, and benzyltrimethylammonium hydroxide in dioxane is heated, followed by hydrolysis with potassium hydroxide in ethanol and subsequent acidification to yield the desired product.[\[5\]](#)

Experimental Workflow for Synthesis



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Caption: Synthetic workflow for **3-(10H-Phenothiazin-10-yl)propanoic acid**.

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques.

Technique	Observed Data
IR (KBr)	1695 cm ⁻¹ (C=O)
¹ H NMR (CDCl ₃)	δ 2.93 (t, 2H), 4.31 (t, 2H), 6.8-7.5 (m, 8H), 9.92 (s, 1H)
Mass (m/z)	271

Theoretical Studies

While specific theoretical studies on **3-(10H-Phenothiazin-10-yl)propanoic acid** are limited, Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of the broader phenothiazine scaffold.^{[6][7][8]} These studies provide insights into the molecular structure, electronic distribution, and potential sites for metabolic transformations. The non-planar "butterfly" conformation of the phenothiazine ring system is a key structural feature that influences its biological activity.^[7] Theoretical calculations can help in understanding the structure-activity relationships and in the rational design of new derivatives with enhanced potency and selectivity.

Biological Activities and Potential Applications

Phenothiazine derivatives are known to exhibit a wide range of biological activities, including antitumor and antioxidant effects.

Antitumor Activity

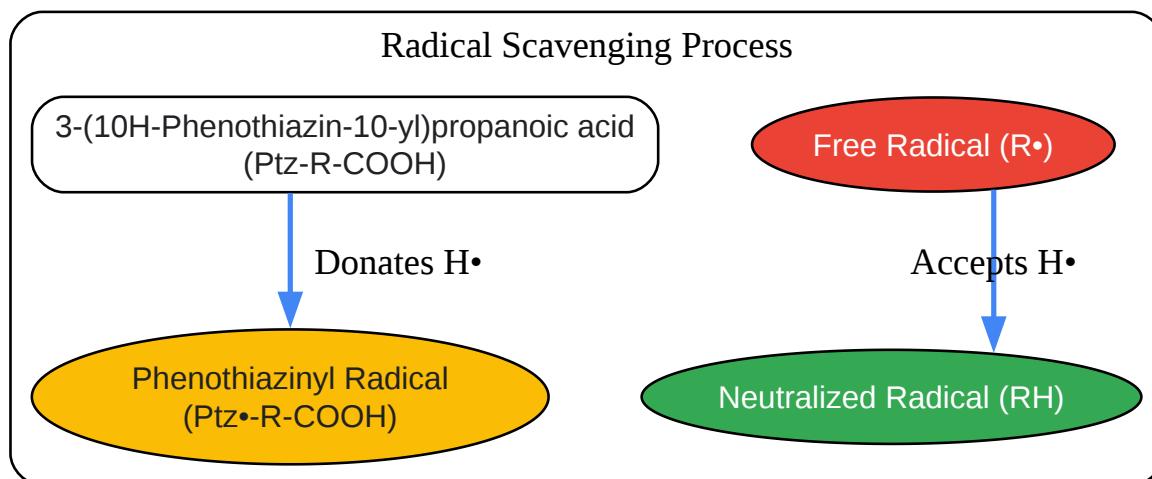
Several studies have demonstrated the antitumor potential of phenothiazine-related compounds against various cancer cell lines.^{[9][10][11][12]} While specific IC₅₀ values for **3-(10H-Phenothiazin-10-yl)propanoic acid** are not readily available in the cited literature, related derivatives have shown significant cytotoxic effects. For instance, PEGylated phenothiazine derivatives exhibited IC₅₀ values against a mouse colon carcinoma cell line that were comparable to the standard anticancer drugs 5-Fluorouracil and doxorubicin.^[9] Another study on trifluoperazine derivatives reported IC₅₀ values for apoptosis induction in oral cancer cells.^[12] These findings suggest that the phenothiazine scaffold is a promising starting point for the development of novel anticancer agents.

Related Compound	Cancer Cell Line	IC ₅₀ (μM)	Reference
PEGylated phenothiazine (PPO)	HepG2 (human liver cancer)	161.3	[9]
PEGylated phenothiazine (PPO)	MCF7 (breast cancer)	131.7	[9]
Trifluoperazine derivative (A4)	Ca922 (oral cancer)	Not specified, but higher activity than parent compound	[11][12]
1-aryl-1,2,3-triazole derivative	Various cancer cell lines	0.5 - 6.7	[12]

Antioxidant Activity

Phenothiazines are recognized for their antioxidant properties, which are attributed to the electron-rich nature of the heterocyclic ring system.[7] They can act as radical scavengers, protecting cells from oxidative damage. The antioxidant activity of phenothiazine derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11] While specific quantitative data for **3-(10H-Phenothiazin-10-yl)propanoic acid** is not available in the provided search results, the general antioxidant potential of the phenothiazine class is well-documented.

Hypothesized Antioxidant Mechanism



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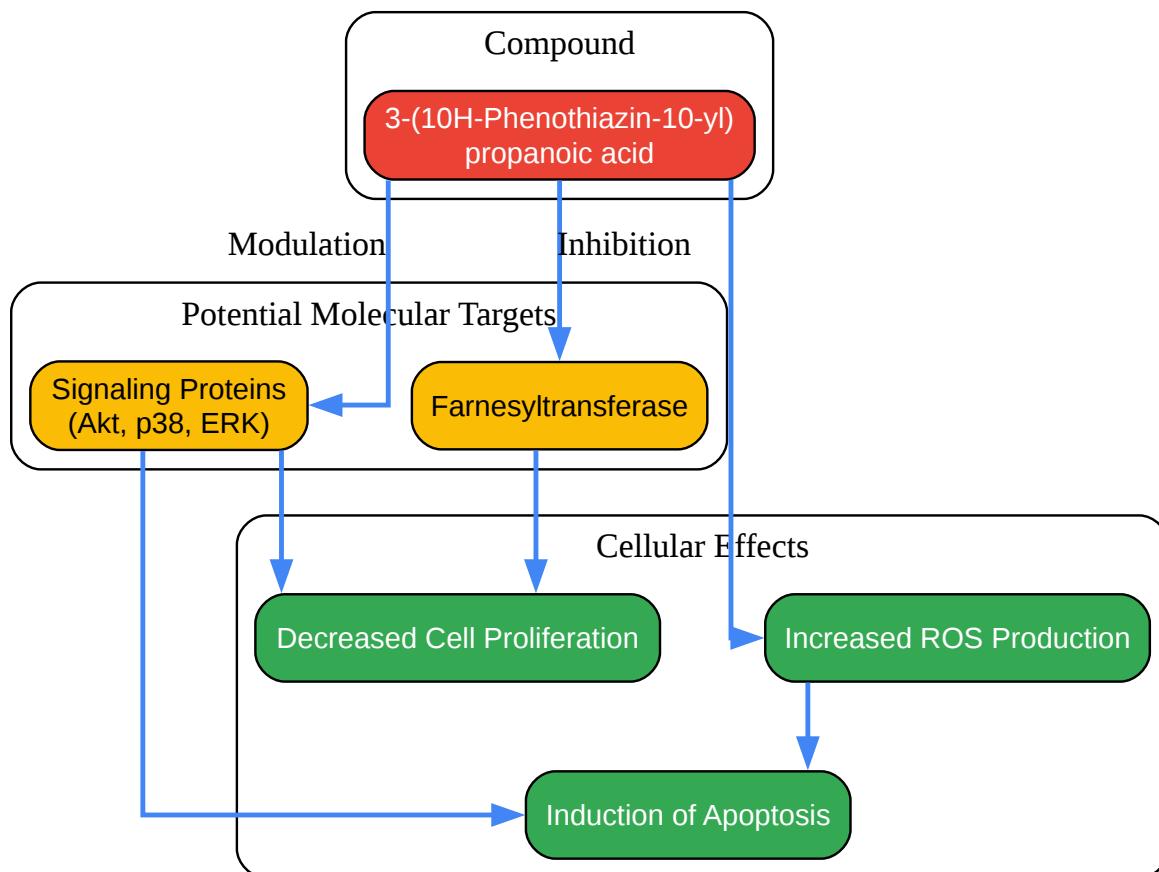
Caption: Proposed mechanism of free radical scavenging.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **3-(10H-Phenothiazin-10-yl)propanoic acid** have not been elucidated. However, studies on related phenothiazine derivatives suggest several potential mechanisms of action. One prominent mechanism is the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and proliferation, such as Ras.^[12] By inhibiting this enzyme, phenothiazine derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Furthermore, some phenothiazines have been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent cell death.^{[10][12]} They can also interfere with various other signaling pathways, including those involving Akt, p38, and ERK.^[12]

Potential Signaling Pathway Interactions



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Caption: Potential molecular targets and cellular effects.

Conclusion and Future Directions

3-(10H-Phenothiazin-10-yl)propanoic acid represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and diseases associated with oxidative stress. Its synthetic accessibility and the potential for chemical modification make it an attractive candidate for further investigation. Future research should focus on:

- Quantitative Biological Evaluation: Determining the specific IC₅₀ values of **3-(10H-Phenothiazin-10-yl)propanoic acid** and its derivatives in various cancer cell lines and antioxidant assays.

- Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of lead compounds in preclinical animal models.

By systematically addressing these research areas, the full therapeutic potential of **3-(10H-Phenothiazin-10-yl)propanoic acid** and its analogs can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

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